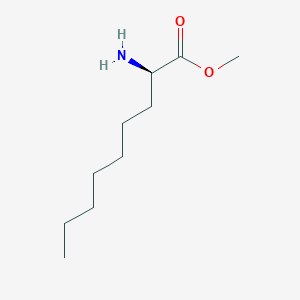
1-(3-Methoxyisoxazol-5-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyisoxazol-5-yl)propan-1-one is an organic compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . It is a derivative of isoxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-(3-Methoxyisoxazol-5-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxyisoxazole with propanone under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(3-Methoxyisoxazol-5-yl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation or other reducing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxyisoxazol-5-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of 1-(3-Methoxyisoxazol-5-yl)propan-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s effects are likely mediated through its interaction with enzymes or receptors, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(3-Methoxyisoxazol-5-yl)propan-1-one can be compared with other similar compounds, such as:
1-(3-Isopropylisoxazol-5-yl)methanamine hydrochloride:
1-(1,3-Thiazol-2-yl)propan-1-amine: Another heterocyclic compound with a different ring structure, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
54258-29-6 |
|---|---|
Molekularformel |
C7H9NO3 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
1-(3-methoxy-1,2-oxazol-5-yl)propan-1-one |
InChI |
InChI=1S/C7H9NO3/c1-3-5(9)6-4-7(10-2)8-11-6/h4H,3H2,1-2H3 |
InChI-Schlüssel |
ZPZBKKSMJHCVSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=NO1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


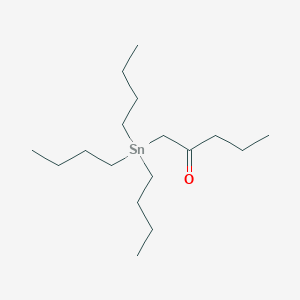
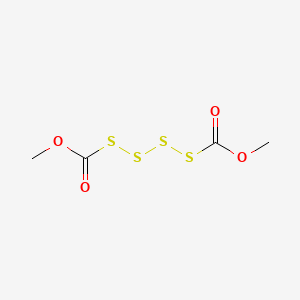
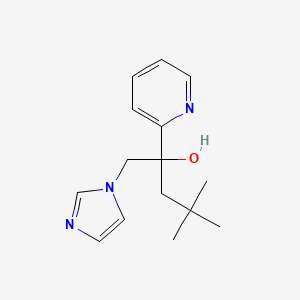
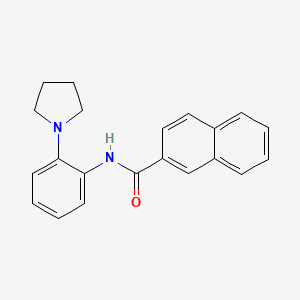
![3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine](/img/structure/B14136169.png)
![N-Methyl-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-amine](/img/structure/B14136176.png)


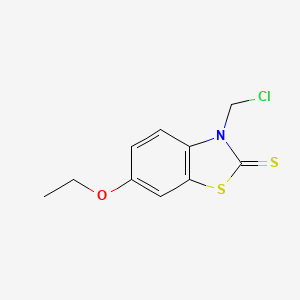
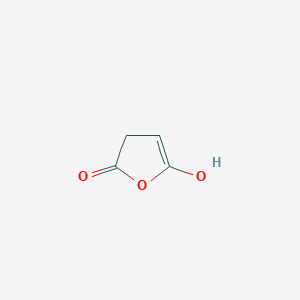
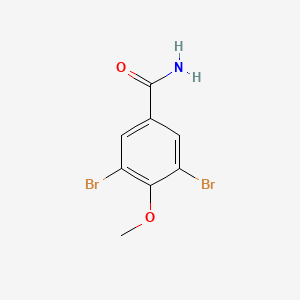
![3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B14136201.png)
